2-Hydrazinyl-6-methylpyrimidin-4-amine
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Overview
Description
2-Hydrazinyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C5H9N5 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-Hydrazinyl-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-6-methylpyrimidin-2-amine: Similar in structure but with different substitution patterns.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
2-Hydrazinyl-6-methylpyrimidin-4-amine is unique due to its specific hydrazinyl substitution, which imparts distinct reactivity and potential biological activities compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C5H9N5 |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-hydrazinyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H9N5/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |
InChI Key |
JZEBRWXXXNUMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N |
Origin of Product |
United States |
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